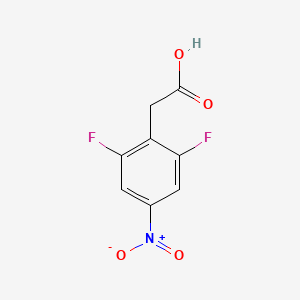

2-(2,6-Difluoro-4-nitrophenyl)acetic acid

Description

Properties

IUPAC Name |

2-(2,6-difluoro-4-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO4/c9-6-1-4(11(14)15)2-7(10)5(6)3-8(12)13/h1-2H,3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDMRXAYFALTPII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)CC(=O)O)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis pathway for 2-(2,6-Difluoro-4-nitrophenyl)acetic acid

An In-Depth Technical Guide to the Synthesis of 2-(2,6-Difluoro-4-nitrophenyl)acetic Acid

Introduction

This compound is a valuable fluorinated building block in organic synthesis, particularly within the realms of pharmaceutical and agrochemical development. The presence of the difluorinated nitrophenyl moiety imparts unique electronic properties and metabolic stability to molecules, making it a desirable scaffold for the design of novel bioactive compounds. This guide provides a comprehensive overview of a robust and logical synthetic pathway to this target molecule, grounded in established chemical principles. We will delve into the strategic considerations behind each synthetic step, offering detailed protocols and insights into potential challenges and optimization strategies.

Retrosynthetic Analysis and Strategic Pathway Selection

A logical retrosynthetic disconnection of the target molecule, this compound, points to the corresponding acetonitrile derivative as a key precursor. The hydrolysis of a nitrile to a carboxylic acid is a fundamental and high-yielding transformation. The acetonitrile itself can be envisioned as arising from the nucleophilic substitution of a suitable benzyl halide with a cyanide salt. This leads to a multi-step synthesis beginning from a commercially available starting material, 2,6-difluorotoluene.

The chosen forward synthesis, therefore, comprises four key stages:

-

Electrophilic Aromatic Substitution: Nitration of 2,6-difluorotoluene to install the nitro group at the C4 position.

-

Free-Radical Halogenation: Benzylic bromination of the methyl group to create a reactive electrophilic site.

-

Nucleophilic Substitution: Cyanation of the resulting benzyl bromide to introduce the carbon atom required for the acetic acid side chain.

-

Hydrolysis: Conversion of the terminal nitrile group to the final carboxylic acid.

This pathway is selected for its reliability, utilization of well-understood reactions, and the commercial availability of the initial starting materials.

Proposed Synthetic Pathway Overview

The overall transformation from 2,6-difluorotoluene to this compound is illustrated below.

Caption: Overall synthetic route from 2,6-difluorotoluene.

Detailed Synthesis Protocols and Mechanistic Insights

Step 1: Synthesis of 2,6-Difluoro-4-nitrotoluene

The initial step involves the nitration of 2,6-difluorotoluene. In this electrophilic aromatic substitution, the directing effects of the substituents on the aromatic ring are crucial. The methyl group is an activating, ortho, para-director, while the two fluorine atoms are deactivating but also ortho, para-directing. The synergistic effect of these groups strongly favors the substitution of the incoming nitro group at the C4 position, which is para to the methyl group and meta to both fluorine atoms.[1][2]

Experimental Protocol:

-

To a stirred mixture of concentrated sulfuric acid (e.g., 150 mL) in a three-necked flask equipped with a thermometer and a dropping funnel, cool the contents to 0-5 °C using an ice bath.

-

Slowly add 2,6-difluorotoluene (e.g., 0.5 mol) to the sulfuric acid while maintaining the low temperature.

-

Prepare the nitrating mixture by carefully adding concentrated nitric acid (e.g., 0.55 mol) to concentrated sulfuric acid (e.g., 50 mL), pre-cooled to 0 °C.

-

Add the nitrating mixture dropwise to the solution of 2,6-difluorotoluene over a period of 1-2 hours, ensuring the reaction temperature does not exceed 10 °C.[1]

-

After the addition is complete, allow the reaction to stir at room temperature for an additional 2-3 hours, monitoring the progress by TLC or GC-MS.

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

The solid precipitate, 2,6-difluoro-4-nitrotoluene, is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and dried.[3]

Causality and Trustworthiness: Maintaining a low temperature during the addition of the nitrating agent is critical to control the exothermic reaction and enhance regioselectivity, thereby minimizing the formation of dinitro- and other over-nitrated byproducts.[1] The slow, dropwise addition ensures that the concentration of the highly reactive nitronium ion (NO₂⁺) is kept low, further promoting selective mono-nitration.

Step 2: Synthesis of 2,6-Difluoro-4-nitrobenzyl bromide

This transformation is a free-radical halogenation at the benzylic position. The methyl group of 2,6-difluoro-4-nitrotoluene is converted to a bromomethyl group, which is an excellent leaving group for the subsequent nucleophilic substitution. N-Bromosuccinimide (NBS) is the reagent of choice for this purpose, and a radical initiator such as azobisisobutyronitrile (AIBN) is used to start the reaction.

Experimental Protocol:

-

In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve 2,6-difluoro-4-nitrotoluene (e.g., 0.4 mol) in a suitable solvent like carbon tetrachloride or ethyl acetate.

-

Add N-Bromosuccinimide (NBS) (e.g., 0.44 mol) and a catalytic amount of azobisisobutyronitrile (AIBN) (e.g., 0.02 mol) to the solution.

-

Heat the mixture to reflux and irradiate with a UV lamp or a standard incandescent light bulb to facilitate the initiation of the radical chain reaction.[4]

-

Monitor the reaction by TLC until the starting material is consumed (typically 3-6 hours).

-

Cool the reaction mixture to room temperature and then further cool in an ice bath to precipitate the succinimide byproduct.

-

Filter off the succinimide. The filtrate contains the desired product.

-

Wash the filtrate with water and a saturated solution of sodium sulfite to remove any remaining NBS and bromine, followed by a final wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2,6-difluoro-4-nitrobenzyl bromide. The product can be further purified by column chromatography if necessary.

Causality and Trustworthiness: The use of NBS provides a low, constant concentration of bromine in the reaction mixture, which favors radical substitution at the benzylic position over electrophilic addition to the aromatic ring. The initiator, AIBN, decomposes upon heating to generate radicals that abstract a hydrogen atom from the methyl group, initiating the chain reaction.

Step 3: Synthesis of 2-(2,6-Difluoro-4-nitrophenyl)acetonitrile

This step involves a standard SN2 reaction where the bromide of 2,6-difluoro-4-nitrobenzyl bromide is displaced by the cyanide anion. This reaction forms the crucial carbon-carbon bond and sets the stage for the final hydrolysis.

Experimental Protocol:

-

In a round-bottom flask, dissolve sodium cyanide (NaCN) (e.g., 0.45 mol) in a mixture of water and ethanol.[5]

-

Warm the solution gently to ensure the sodium cyanide is fully dissolved.

-

Add a solution of 2,6-difluoro-4-nitrobenzyl bromide (e.g., 0.4 mol) in ethanol dropwise to the stirred cyanide solution.

-

Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Add water to the residue and extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent to yield 2-(2,6-difluoro-4-nitrophenyl)acetonitrile, which can be purified by recrystallization or column chromatography.[6]

Causality and Trustworthiness: The use of a polar aprotic solvent mixture (ethanol/water) facilitates the dissolution of the ionic sodium cyanide while also accommodating the organic substrate. The cyanide ion is a potent nucleophile, leading to an efficient displacement of the benzylic bromide.

Step 4: Synthesis of this compound

The final step is the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred as it allows for direct precipitation of the product upon cooling and dilution.

Experimental Protocol:

-

In a round-bottom flask, place the 2-(2,6-difluoro-4-nitrophenyl)acetonitrile (e.g., 0.35 mol).

-

Prepare a solution of concentrated sulfuric acid in water (e.g., a 2:1 v/v mixture).[7]

-

Add the acid solution to the nitrile and heat the mixture to reflux.

-

Continue heating for 2-4 hours. The reaction progress can be monitored by observing the cessation of ammonia evolution (if under basic conditions) or by TLC.

-

After hydrolysis is complete, cool the reaction mixture and carefully pour it onto crushed ice.

-

The solid this compound will precipitate out of the solution.

-

Collect the product by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Causality and Trustworthiness: Strong acid protonates the nitrogen atom of the nitrile, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water. A series of proton transfers and tautomerization steps leads to the formation of an amide intermediate, which is subsequently hydrolyzed under the reaction conditions to the final carboxylic acid and ammonium sulfate.[8]

Summary of Intermediates and Final Product

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) |

| 2,6-Difluoro-4-nitrotoluene | O=c1cc(F)c(C)c(F)c1 | C₇H₅F₂NO₂ | 173.12 |

| 2,6-Difluoro-4-nitrobenzyl bromide | O=c1cc(F)c(CBr)c(F)c1 | C₇H₄BrF₂NO₂ | 252.02 |

| 2-(2,6-Difluoro-4-nitrophenyl)acetonitrile | N#CCc1c(F)cc([O-])cc1F | C₈H₄F₂N₂O₂ | 198.13 |

| This compound | O=C(O)Cc1c(F)cc([O-])cc1F | C₈H₅F₂NO₄ | 217.13 |

Safety Considerations

-

Nitrating agents: Concentrated nitric and sulfuric acids are highly corrosive. Handle with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Brominating agents: NBS is a lachrymator and irritant. AIBN is a potentially explosive solid that decomposes upon heating. Handle both with care.

-

Cyanide: Sodium cyanide is extremely toxic if ingested, inhaled, or absorbed through the skin. All manipulations involving cyanide salts must be performed in a fume hood, and a dedicated cyanide waste container should be used. An emergency cyanide antidote kit should be readily available.

-

General Precautions: All reactions should be performed in a well-ventilated fume hood. Standard laboratory safety practices should be followed at all times.

References

- Cassar, L., et al. (1973). U.S. Patent No. 3,708,529. Washington, DC: U.S. Patent and Trademark Office. [Link: patents.google.

- Heck, R. F. (1963). Journal of the American Chemical Society, 85(18), 2779-2782. [Link: pubs.acs.org]

- BenchChem (2025). Managing Side Reactions in 2,6-Difluorotoluene Chemistry. [Link: www.benchchem.com/product/b5858]

- Apollo Scientific. 2,6-Difluoro-4-nitrotoluene. [Link: www.apolloscientific.co.uk/cas/170572-48-2]

- BenchChem (2025). A Comparative Analysis of the Reactivity of 2,6-Difluorotoluene and 2,4-Difluorotoluene. [Link: www.benchchem.com/product/b5858]

- Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. (n.d.). ResearchGate. [Link: www.researchgate.

- CN102070398A - Preparation method of 2,6-difluorobenzyl bromide. (n.d.). Google Patents. [Link: patents.google.

- Adams, R., & Thal, A. F. (n.d.). Benzyl Cyanide. Organic Syntheses Procedure. [Link: www.orgsyn.org/demo.aspx?prep=CV1P0107]

- BLDpharm. 2-(2,6-Difluoro-4-nitrophenyl)acetonitrile. [Link: www.bldpharm.com/products/1280739-81-2.html]

- Reber, L. A., & Gortler, L. B. (n.d.). p-NITROPHENYLACETIC ACID. Organic Syntheses Procedure. [Link: www.orgsyn.org/demo.aspx?prep=CV1P0403]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 170572-48-2 Cas No. | 2,6-Difluoro-4-nitrotoluene | Apollo [store.apolloscientific.co.uk]

- 4. CN102070398A - Preparation method of 2,6-difluorobenzyl bromide - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 1280739-81-2|2-(2,6-Difluoro-4-nitrophenyl)acetonitrile|BLD Pharm [bldpharm.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 2-(2,6-Difluoro-4-nitrophenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,6-Difluoro-4-nitrophenyl)acetic acid, a halogenated nitroaromatic compound, represents a significant scaffold in medicinal chemistry and drug discovery. The strategic incorporation of difluoro- and nitro-moieties onto the phenylacetic acid backbone imparts unique electronic and conformational properties, making it a valuable building block for the synthesis of novel therapeutic agents. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates, while the nitro group can serve as a versatile synthetic handle for further molecular elaborations or as a key pharmacophoric element. A thorough understanding of its physicochemical properties is paramount for its effective utilization in drug design, formulation development, and quality control. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, coupled with detailed, field-proven methodologies for their experimental determination.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some data is derived from computational models, this table provides a foundational understanding of the compound's behavior.

| Property | Value | Source |

| Chemical Structure |  | PubChem |

| CAS Number | 543683-36-9 | [1], [2] |

| Molecular Formula | C₈H₅F₂NO₄ | [1], [2] |

| Molecular Weight | 217.13 g/mol | [1], [2] |

| Melting Point | Not available (Experimental) | |

| Boiling Point | Not available (Experimental) | |

| Aqueous Solubility | Not available (Experimental) | |

| pKa | Not available (Experimental) | |

| XLogP3-AA (Computed) | 1.4 | [2] |

| Hydrogen Bond Donor Count (Computed) | 1 | [2] |

| Hydrogen Bond Acceptor Count (Computed) | 6 | [2] |

| Topological Polar Surface Area (Computed) | 83.1 Ų | [2] |

Experimental Protocols for Physicochemical Characterization

The following sections detail robust, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound. The rationale behind critical steps is provided to ensure a deep understanding of the experimental design.

Melting Point Determination by Capillary Method

The melting point is a fundamental physical property indicative of a compound's purity. The capillary method is a widely accepted and reliable technique for its determination.[3][4][5][6]

Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is finely powdered and thoroughly dried to avoid any solvent-induced melting point depression.[3]

-

Introduce the powdered sample into a capillary tube (sealed at one end) by gently tapping the open end into the sample.

-

Compact the sample to a height of 2-3 mm at the bottom of the tube by dropping it through a long glass tube or by tapping it on a hard surface.[3] A well-packed sample is crucial for accurate observation.

-

-

Apparatus Setup:

-

Use a calibrated melting point apparatus.

-

Insert the capillary tube into the heating block.

-

-

Measurement:

-

Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.[6]

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid phase has transformed into a clear liquid (the completion of melting). This range represents the melting point.[3][5]

-

Causality and Self-Validation: A sharp melting point range (typically within 1-2°C) is indicative of a high degree of purity. A broad melting range suggests the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to a liquid state. Repeating the measurement with a fresh sample validates the reproducibility of the result.

Aqueous Solubility Determination by Shake-Flask Method

Aqueous solubility is a critical determinant of a drug's bioavailability and formulation feasibility. The shake-flask method is the gold standard for determining thermodynamic solubility.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of purified water or a relevant buffer solution in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).

-

Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the suspension to stand undisturbed at the same constant temperature to permit the undissolved solid to sediment.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

-

Quantification:

-

Accurately dilute the clear supernatant with a suitable solvent.

-

Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the solubility.

-

Causality and Self-Validation: Reaching a plateau in the measured concentration over time (e.g., at 24 and 48 hours) confirms that equilibrium has been established. The use of a validated, specific analytical method ensures that the measured concentration corresponds solely to the parent compound and not to any degradation products.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is crucial for predicting a drug's absorption, distribution, and excretion. Potentiometric titration is a precise and reliable method for its determination.

Methodology:

-

Apparatus and Reagent Preparation:

-

Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).

-

Prepare a standardized titrant solution (e.g., 0.1 M NaOH).

-

Prepare a solution of this compound of known concentration in purified water or a co-solvent system if solubility is low.

-

-

Titration Procedure:

-

Place a known volume of the analyte solution in a thermostatted vessel and immerse the calibrated pH electrode.

-

Incrementally add the standardized titrant and record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

Determine the equivalence point from the inflection point of the curve (the steepest part).

-

The pH at the half-equivalence point (where half of the acid has been neutralized) is equal to the pKa of the compound.

-

Causality and Self-Validation: The shape of the titration curve provides internal validation. A clear sigmoidal curve with a well-defined inflection point indicates a successful titration. The pKa value should be independent of the initial concentration of the analyte. Performing the titration in reverse (titrating a salt solution of the compound with a standardized acid) can further validate the result.

Safety and Handling

Based on safety data for similar nitroaromatic compounds, this compound should be handled with care in a well-ventilated laboratory environment.[3][4][6] It is likely to be an irritant to the skin, eyes, and respiratory system.[4][6] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and direct contact with the skin and eyes.[3][4][6]

Conclusion

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. Retrieved from [Link]3]

-

(n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]4]

-

(n.d.). Melting point determination. Retrieved from [Link]5]

-

Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Acid Dissociation Constant by Potentiometric Titration. Retrieved from [Link]

-

(n.d.). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Retrieved from [Link]

-

CP Lab Safety. (n.d.). (2,6-DIfluoro-4-nitrophenyl)acetic acid, 96% Purity, C8H5F2NO4, 100 mg. Retrieved from [Link]1]

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. fishersci.com [fishersci.com]

- 3. echemi.com [echemi.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. WO2016002968A1 - Heterocyclic compounds and their use as retinoid-related orphan receptor (ror) gamma-t inhibitors - Google Patents [patents.google.com]

- 6. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-(2,6-Difluoro-4-nitrophenyl)acetic acid: Synthesis, Properties, and Applications in Drug Discovery

Introduction

2-(2,6-Difluoro-4-nitrophenyl)acetic acid, a specialized organic molecule, serves as a critical building block in the synthesis of complex pharmaceutical compounds. Its unique trifunctionalized phenyl ring, featuring two fluorine atoms, a nitro group, and an acetic acid moiety, provides medicinal chemists with a versatile scaffold for developing novel therapeutics. The strategic placement of these functional groups allows for a wide range of chemical modifications, making it a valuable intermediate in the pursuit of new drugs. This technical guide provides a comprehensive overview of its chemical identity, a plausible synthesis pathway, its physicochemical and spectroscopic properties, and its significance in the field of drug development.

Chemical Identity and Structure

CAS Number: 543683-36-9[1]

Molecular Formula: C₈H₅F₂NO₄

Molecular Weight: 217.13 g/mol [2]

The structure of this compound is characterized by a benzene ring substituted at positions 2 and 6 with fluorine atoms, at position 4 with a nitro group, and at position 1 with an acetic acid group.

Figure 1: Chemical structure of this compound.

The presence of two electron-withdrawing fluorine atoms ortho to the acetic acid side chain and a strong electron-withdrawing nitro group para to it significantly influences the molecule's reactivity and electronic properties. This substitution pattern is key to its utility in organic synthesis.

Synthesis Methodology

A potential synthetic pathway is outlined below:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Proposed)

Step 1: Nitration of 2-(2,6-Difluorophenyl)acetic acid

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

-

Addition of Starting Material: Slowly add 2-(2,6-difluorophenyl)acetic acid to the cooled sulfuric acid while maintaining the temperature below 10 °C. Stir the mixture until all the solid has dissolved.

-

Addition of Nitrating Agent: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in the dropping funnel. Add this mixture dropwise to the reaction flask over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C. The regioselectivity of the nitration is directed to the para position due to the ortho-para directing effect of the fluorine atoms and the steric hindrance at the ortho positions.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The solid precipitate is then collected by vacuum filtration and washed with cold water until the washings are neutral.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water or ethyl acetate-hexane, to yield pure this compound.

Causality of Experimental Choices:

-

Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration and the formation of unwanted byproducts.

-

Sulfuric Acid: Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

-

Controlled Addition: The slow, dropwise addition of the nitrating mixture ensures that the reaction remains under control and prevents a rapid increase in temperature.

Physicochemical and Spectroscopic Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 543683-36-9 | [1] |

| Molecular Formula | C₈H₅F₂NO₄ | [2] |

| Molecular Weight | 217.13 g/mol | [2] |

| Appearance | Expected to be a solid | General Knowledge |

| Purity | >95% (as offered by suppliers) | [1] |

Spectroscopic Data (Predicted)

While experimentally obtained spectra are not publicly available, the expected spectroscopic features can be predicted based on the molecule's structure.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylene (-CH₂-) protons of the acetic acid group. The aromatic region would likely display a doublet or a triplet for the two equivalent aromatic protons, coupled to the adjacent fluorine atoms. The chemical shift of the methylene protons would be influenced by the electron-withdrawing nature of the substituted phenyl ring.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the eight carbon atoms. The carbonyl carbon of the carboxylic acid would appear at a characteristic downfield chemical shift (around 170-180 ppm). The aromatic carbons would show complex splitting patterns due to coupling with the fluorine atoms.

-

IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad peak around 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), the C-F stretches (around 1100-1300 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (around 1530 and 1350 cm⁻¹, respectively).

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns would include the loss of the carboxylic acid group (-COOH) and the nitro group (-NO₂).[3]

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs). The presence of multiple functional groups allows for its incorporation into a variety of molecular scaffolds.

Caption: Potential synthetic modifications and therapeutic applications of this compound.

The key reactive sites for further synthetic transformations are:

-

The Nitro Group: The nitro group can be readily reduced to an amino group (-NH₂), which can then be further functionalized. This is a common strategy in the synthesis of many drugs.

-

The Carboxylic Acid Group: The carboxylic acid moiety can be converted into a variety of derivatives, such as amides, esters, and acid chlorides, allowing for the connection of this fragment to other parts of a target molecule.

-

The Aromatic Ring: The fluorine atoms can potentially be displaced via nucleophilic aromatic substitution, although this is generally challenging.

The incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[4] Therefore, intermediates like this compound are of significant interest to researchers in drug discovery.

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly functionalized and valuable building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique substitution pattern provides multiple avenues for chemical modification, enabling the creation of diverse libraries of compounds for biological screening. While detailed synthetic and spectroscopic data in the public domain are limited, its chemical properties and potential applications make it a compound of significant interest to the scientific community.

References

-

MySkinRecipes. (n.d.). 2,2-difluoro-2-(4-nitrophenyl)acetic acid. Retrieved January 19, 2026, from [Link]

- Google Patents. (n.d.). CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.

-

MySkinRecipes. (n.d.). 2,2-difluoro-2-(4-nitrophenyl)acetic acid. Retrieved January 19, 2026, from [Link]

-

MySkinRecipes. (n.d.). 2,2-difluoro-2-(3-nitrophenyl)acetic acid. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). (4-Nitrophenyl)acetic acid. Retrieved January 19, 2026, from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Versatility of 2,6-Difluoro-4-nitrophenol in Modern Chemical Synthesis. Retrieved January 19, 2026, from [Link]

-

Borneo Bulletin. (2025, March 24). Drug Intermediates Innovations In Synthesis Techniques. Retrieved January 19, 2026, from [Link]

- Google Patents. (n.d.). WO2019007578A1 - Efficient process for the preparation of sitagliptin through a very effective preparation of the intermediate 2,4,5-trifluorophenylacetic acid.

-

Organic Spectroscopy International. (2018, September 23). 4-(2-fluoro-4-nitrophenyl)morpholine. Retrieved January 19, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 19, 2026, from [Link]

- Google Patents. (n.d.). CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.

- Google Patents. (n.d.). WO2006123356A1 - A novel process for the preparation of ropinirole and its pharmaceutically acceptable salts.

-

PubChemLite. (n.d.). 2-(2-fluoro-4-nitrophenyl)acetic acid (C8H6FNO4). Retrieved January 19, 2026, from [Link]

-

NIST. (n.d.). 2,4-Difluoro-6-nitroacetanilide. Retrieved January 19, 2026, from [Link]

-

Thoreauchem. (n.d.). This compound-543683-36-9. Retrieved January 19, 2026, from [Link]

Sources

A Comprehensive Technical Guide on the Biological Activity of Nitrophenylacetic Acid Derivatives

Introduction: The Nitrophenylacetic Acid Scaffold in Modern Drug Discovery

Nitrophenylacetic acid (NPAA) and its isomers—(2-nitrophenyl)acetic acid, (3-nitrophenyl)acetic acid, and (4-nitrophenyl)acetic acid—are deceptively simple molecules that serve as remarkably versatile starting points in medicinal chemistry.[1][2] While phenylacetic acid itself is a common structural motif in various bioactive compounds, the introduction of a nitro (NO₂) group dramatically alters the molecule's electronic properties and metabolic potential. This functional group is a powerful pharmacophore, capable of engaging in critical biological interactions and redox cycling, which underpins the diverse activities of its derivatives.[3][4]

The nitro group's strong electron-withdrawing nature and its potential for bioreduction to reactive nitrogen species are central to the biological activities observed.[3][5] NPAA derivatives are crucial precursors in the synthesis of complex heterocycles, which form the backbone of many therapeutic agents.[6] This guide provides an in-depth exploration of the primary biological activities associated with NPAA derivatives—anticancer, antimicrobial, anti-inflammatory, and enzyme inhibition—grounded in mechanistic insights and validated experimental protocols.

Section 1: Anticancer Activity

The relentless pursuit of novel anticancer agents is a cornerstone of pharmaceutical research.[7][8] Phenylacetamide and phenylacetic acid derivatives have emerged as a promising class of compounds, demonstrating antiproliferative effects across various cancer cell lines.[8] The incorporation of a nitro group often enhances this cytotoxic potential.[7]

Mechanism of Action: Cytotoxicity and Anti-Angiogenesis

The primary anticancer mechanism of many NPAA derivatives is the induction of cytotoxicity in cancer cells. Studies on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have shown that compounds bearing a nitro moiety exhibit a more pronounced cytotoxic effect compared to those with a methoxy group, suggesting the nitro group is critical for this activity.[7][8] While the precise downstream pathways can vary, the effect is often mediated through the induction of apoptosis.

Furthermore, 4-nitrophenylacetic acid serves as a key intermediate in synthesizing compounds with anti-angiogenic properties.[9][10] Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. By inhibiting this process, NPAA-derived agents can effectively starve tumors of the nutrients required for their expansion.

Structure-Activity Relationship (SAR) Insights

The position and chemical environment of the nitro group are pivotal. In a study comparing various phenylacetamide derivatives, compounds with a para-nitro substituent on the N-phenyl ring were among the most active against both prostate (PC3) and breast (MCF-7) cancer cell lines.[8] This highlights a clear SAR where the electronic and steric properties conferred by the nitro group at a specific position drive the compound's interaction with its biological target.

Quantitative Data: In Vitro Cytotoxicity

The efficacy of anticancer compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-(4-Fluorophenyl)-N-(nitrophenyl)acetamide | PC3 (Prostate) | 52 - 80 | [7][8] |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | MCF-7 (Breast) | 100 | [8] |

| Imatinib (Reference Drug) | PC3 (Prostate) | 40 | [8] |

| Imatinib (Reference Drug) | MCF-7 (Breast) | 98 | [8] |

Experimental Workflow & Protocols

The logical flow for assessing the anticancer potential of new NPAA derivatives involves a multi-stage screening process, starting with single-dose cytotoxicity and progressing to dose-response analysis for potent compounds.

Caption: Workflow for determining the IC₅₀ of NPAA derivatives.

This protocol is a self-validating system for assessing cell viability based on the metabolic reduction of a tetrazolium salt (MTS) by viable cells.

-

Cell Seeding: Seed cancer cells (e.g., PC3) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of the NPAA derivative in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.

-

Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (or equivalent MTS reagent) to each well.

-

Final Incubation: Incubate for 1-4 hours at 37°C. The causal principle here is that mitochondrial dehydrogenases in living cells will convert the MTS tetrazolium compound into a colored formazan product. The amount of formazan is directly proportional to the number of living cells.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Section 2: Antimicrobial Activity

Nitroaromatic compounds, including derivatives of NPAA, represent a significant class of antimicrobial agents.[3][5] Their broad-spectrum activity is particularly valuable in an era of growing antibiotic resistance.[11]

Mechanism of Action: Reductive Activation

The antimicrobial action of nitro compounds is a classic example of prodrug activation. The generally accepted model posits that the inert nitro group undergoes enzymatic reduction within the microbial cell.[3][5] This process generates highly reactive, toxic intermediates such as nitroso radicals and superoxide species. These intermediates then covalently bind to and damage critical macromolecules, most notably DNA, leading to strand breakage, inhibition of replication, and ultimately, cell death.[3]

Structure-Activity Relationship (SAR) Insights

Research into N,N'-(4-nitro-1,2-phenylene)diamide derivatives has shown that the nature of the substituents significantly impacts antimicrobial efficacy. A key finding is that molecules featuring strong electron-withdrawing groups, such as the trifluoroacetamide group, exhibit superior activity against a range of microbes, including Methicillin-resistant Staphylococcus aureus (MRSA).[11] This suggests that enhancing the electrophilic character of the molecule facilitates the initial reduction of the nitro group, thereby accelerating the formation of the cytotoxic species.

Quantitative Data: Antimicrobial Potency

Antimicrobial activity is measured by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

| Compound | Organism | MIC (mg/mL) | MBC/MFC (mg/mL) | Reference |

| 3d | P. aeruginosa | 12.5 | 12.5 | [11] |

| 3d | MRSA | 12.5 | 12.5 | [11] |

| 3d | E. coli | 12.5 | 12.5 | [11] |

| 3d | K. pneumoniae | 25 | >25 (static) | [11] |

| *Compound 3d: N,N'-(4-nitro-1,2-phenylene)bis(2,2,2-trifluoroacetamide) |

Experimental Workflow & Protocols

Caption: Workflow for MIC and MBC/MFC determination.

This protocol follows CLSI guidelines to provide a standardized and reproducible measure of antimicrobial activity.

-

Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the NPAA derivative in a suitable broth medium (e.g., Mueller-Hinton Broth). Concentrations should span a clinically relevant range.

-

Inoculum Preparation: Prepare a suspension of the test microorganism equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

-

Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This is determined by visual inspection of turbidity. The growth control must be turbid for the test to be valid.

-

MBC/MFC Determination (Optional): To determine if the effect is cidal or static, take a 10 µL aliquot from each well that showed no visible growth. Spread the aliquot onto an appropriate agar plate. Incubate the plates for 24 hours. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum.

Section 3: Anti-inflammatory and Immunomodulatory Effects

Chronic inflammation is a driver of numerous diseases.[3] Certain nitro-containing molecules, such as nitrated fatty acids, are recognized as endogenous signaling mediators with potent anti-inflammatory effects.[12][13][14] This provides a strong rationale for investigating NPAA derivatives for similar activities.

Mechanism of Action: Modulation of Inflammatory Pathways

The anti-inflammatory actions of electrophilic nitroalkenes often involve the modulation of key transcription factors. A primary target is Nuclear Factor-kappa B (NF-κB), a master regulator of the inflammatory response.[12] By covalently modifying key proteins in the NF-κB signaling cascade, such as p65, nitroalkenes can inhibit its activation and subsequent transcription of pro-inflammatory genes like TNF-α.[13] Studies on related compounds have demonstrated that repeated dosing can lead to a significant reduction in systemic TNF-α levels and a concurrent increase in the anti-inflammatory cytokine TGF-β1, indicating a potent immunomodulatory effect.[15][16][17]

Caption: NPAA derivatives may inhibit NF-κB signaling.

Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α

This protocol allows for the precise quantification of a specific cytokine, providing a direct measure of the anti-inflammatory effect of a compound.

-

Assay Setup: Use a pre-coated 96-well plate with a capture antibody specific for TNF-α. Wash the plate several times with wash buffer.

-

Sample/Standard Addition: Add 100 µL of standards (recombinant TNF-α of known concentrations) and samples (e.g., serum from LPS-treated animals or cell culture supernatants) to the appropriate wells. Incubate for 2 hours at room temperature. The TNF-α in the sample will bind to the immobilized capture antibody.

-

Washing: Aspirate the liquid and wash the plate four times with wash buffer. This step removes unbound material and is critical for reducing background noise.

-

Detection Antibody: Add 100 µL of a biotin-conjugated detection antibody specific for TNF-α. Incubate for 1-2 hours. This antibody binds to a different epitope on the captured TNF-α, creating a "sandwich."

-

Washing: Repeat the wash step as described in step 3.

-

Enzyme Conjugate: Add 100 µL of Streptavidin-Horseradish Peroxidase (HRP) conjugate. Incubate for 20-30 minutes. The streptavidin binds to the biotin on the detection antibody, linking the HRP enzyme to the complex.

-

Washing: Repeat the wash step.

-

Substrate Addition: Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution. The HRP enzyme will catalyze a color change, developing a blue color. Incubate in the dark for 15-20 minutes.

-

Stop Reaction: Add 50 µL of stop solution (e.g., 1 M H₂SO₄). This will turn the color from blue to yellow.

-

Data Acquisition: Read the absorbance at 450 nm. The intensity of the color is proportional to the amount of TNF-α present.

-

Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to calculate the concentration of TNF-α in the unknown samples.

Section 4: Enzyme Inhibition

The specific and rigid structures that can be synthesized from NPAA precursors make them ideal scaffolds for designing enzyme inhibitors.[6]

Mechanism of Action: Active Site Interaction

The efficacy of NPAA derivatives as enzyme inhibitors stems from the ability of the nitrophenyl ring to form specific interactions within an enzyme's active site. Molecular modeling and experimental studies have shown that the nitro group can interact with key active site residues like Tyrosine and Histidine.[18] For example, nitrophenyl derivatives have been identified as inhibitors of aldose reductase (ALR2), where the nitro group is predicted to occupy the same anionic binding pocket as the carboxylic acid group of traditional inhibitors.[18] Similarly, 4-nitrophenylacetic acid has been shown to inhibit malonic enzyme, with the proposed mechanism involving the reaction of the nitro group with a cysteine residue in the active site.[9]

Caption: Proposed interactions of an NPAA inhibitor in an enzyme active site.

Experimental Protocol: General Enzyme Inhibition Assay

This protocol provides a framework for determining the inhibitory potential of NPAA derivatives against a target enzyme.

-

Reagent Preparation: Prepare a buffer solution appropriate for the target enzyme's optimal activity. Prepare stock solutions of the enzyme, its substrate, and the NPAA derivative inhibitor (typically in DMSO).

-

Assay Reaction: In a 96-well plate or cuvette, combine the buffer, the enzyme, and varying concentrations of the inhibitor. Allow this mixture to pre-incubate for a set time (e.g., 10 minutes) to permit inhibitor binding.

-

Initiate Reaction: Initiate the enzymatic reaction by adding the substrate.

-

Monitor Reaction Progress: Monitor the rate of the reaction by measuring the change in absorbance or fluorescence over time using a spectrophotometer or plate reader. The choice of wavelength depends on the substrate and product. This step is the core of the validation; the rate should be linear in the absence of the inhibitor.

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

-

Plot the percent inhibition versus the inhibitor concentration to determine the IC₅₀ value.

-

To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate and the inhibitor. Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]), which can visually distinguish between different inhibition models.[19]

-

Conclusion and Future Perspectives

Derivatives of nitrophenylacetic acid represent a rich and diverse class of biologically active molecules. The nitro group is not merely a passive substituent but an active pharmacophore that enables a wide spectrum of activities, from direct cytotoxicity in cancer cells and microbes to the subtle modulation of inflammatory pathways and enzyme function. The synthetic tractability of the NPAA core allows for extensive chemical modification, making it an ideal platform for developing new therapeutic leads.

Future research should focus on several key areas:

-

Lead Optimization: Systematically modifying promising hits to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism Deconvolution: Moving beyond phenotypic screening to identify the precise molecular targets for derivatives with compelling activity.

-

In Vivo Validation: Progressing the most promising compounds into relevant animal models to assess their efficacy and safety in a physiological context.

-

Targeted Synthesis: Designing novel NPAA derivatives based on computational modeling of enzyme active sites or receptor binding pockets to create highly specific inhibitors.

By leveraging the unique chemical properties of the nitrophenylacetic acid scaffold, researchers and drug development professionals can continue to unlock new therapeutic possibilities across multiple disease areas.

References

-

Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. Retrieved from [Link]

-

Dastmalchi, S., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271. Retrieved from [Link]

-

NSR Laboratories Pvt. Ltd. (n.d.). 4-Nitrophenyl acetic Acid (CAS 104-03-0). Retrieved from [Link]

-

Brieflands. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research. Retrieved from [Link]

-

Iwuala, B. N., et al. (2018). Synthesis and Antimicrobial Evaluation of N,N'-(4-Nitro-1,2-phenylene)diamide Derivatives. Tropical Journal of Natural Product Research, 2(8), 383-387. Retrieved from [Link]

-

Kühn, B., et al. (2019). Structural Modifications Yield Novel Insights Into the Intriguing Pharmacodynamic Potential of Anti-inflammatory Nitro-Fatty Acids. Frontiers in Pharmacology. Retrieved from [Link]

-

Maccari, R., et al. (2007). Nitrophenyl derivatives as aldose reductase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(19), 5449-5452. Retrieved from [Link]

-

Al-Hiyari, Y. K., et al. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. Journal of the Iranian Chemical Society. Retrieved from [Link]

-

Rivera-Carrillo, N., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals (Basel), 15(6), 717. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Biological activity – Knowledge and References. Retrieved from [Link]

-

Encyclopedia.pub. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia. Retrieved from [Link]

-

Villacorta, L., et al. (2007). Nitrated Fatty Acids: Endogenous Anti-inflammatory Signaling Mediators. The Journal of Biological Chemistry, 282(29), 21051-21064. Retrieved from [Link]

-

Zlatanova-Tenisheva, H., et al. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Biomedicines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4661, (4-Nitrophenyl)acetic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77337, (2-Nitrophenyl)acetic acid. Retrieved from [Link]

-

Rogina, J., & Spagnuolo, C. (2022). Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. Marine Drugs. Retrieved from [Link]

-

ResearchGate. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals. Retrieved from [Link]

-

David Discovers Drug Discovery. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. Retrieved from [Link]

-

Gorzynik-Galkiewicz, D., et al. (2017). Anti-inflammatory signaling actions of electrophilic nitro-arachidonic acid in vascular cells and astrocytes. Prostaglandins & Other Lipid Mediators. Retrieved from [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Synthesis, Characterization, and Anti-Microbial Exploration of 2, 4, 6-Trinitrophenol Derivative Sythesized from 4-Acetamidophenol. Retrieved from [Link]

-

Sharma, J., et al. (2021). Anticancer Potential of Mefenamic Acid Derivatives with Platelet-Derived Growth Factor Inhibitory Property. Anti-Cancer Agents in Medicinal Chemistry. Retrieved from [Link]

-

Otero-Pareja, M. J., et al. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules. Retrieved from [Link]

-

Pharmacy 180. (n.d.). Structure Activity Relationship - Adrenergic Drugs. Retrieved from [Link]

-

ResearchGate. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Biomedicines. Retrieved from [Link]

-

Zlatanova-Tenisheva, H., et al. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 447364, 4-Hydroxy-3-nitrophenylacetic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure–Activity Relationships in Nitro-Aromatic Compounds. Retrieved from [Link]

-

Rivera-Carrillo, N., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15876, 3-Nitrophenylacetic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of Biological Activities. A Laboratory Manual. Retrieved from [Link]

-

Ciriminna, R., et al. (2021). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Molecules. Retrieved from [Link]

Sources

- 1. (4-Nitrophenyl)acetic acid | C8H7NO4 | CID 4661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2-Nitrophenyl)acetic acid | C8H7NO4 | CID 77337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]

- 7. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. brieflands.com [brieflands.com]

- 9. 4-Nitrophenyl acetic Acid (CAS 104-03-0) | Manufacture [nsrlaboratories.com]

- 10. 4-Nitrophenylacetic acid | 104-03-0 [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Structural Modifications Yield Novel Insights Into the Intriguing Pharmacodynamic Potential of Anti-inflammatory Nitro-Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nitrated Fatty Acids: Endogenous Anti-inflammatory Signaling Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anti-inflammatory signaling actions of electrophilic nitro-arachidonic acid in vascular cells and astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Nitrophenyl derivatives as aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]

The Difluoro Group: A Strategic Lever in Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorine into drug candidates has become a pivotal strategy in medicinal chemistry, with the difluoro group (CF₂) emerging as a particularly versatile and powerful tool. This guide provides a comprehensive exploration of the multifaceted roles of difluoro groups in drug design. Moving beyond a simple enumeration of effects, we delve into the underlying physicochemical principles that govern how the introduction of a CF₂ moiety can profoundly modulate a molecule's properties, including its lipophilicity, metabolic stability, acidity/basicity, conformational preference, and binding affinity. Through an analysis of established experimental data, detailed protocols, and illustrative case studies, this document aims to equip researchers and drug development professionals with the critical insights necessary for the rational application of difluoro groups to optimize lead compounds and accelerate the discovery of next-generation therapeutics.

Introduction: The Rise of Fluorine in Medicinal Chemistry

The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery, with approximately 20% of all marketed drugs containing at least one fluorine atom.[1][2] This is due to fluorine's unique properties: its small size, high electronegativity, and the strength of the carbon-fluorine bond.[1][3] Among the various fluorinated motifs, the gem-difluoromethylene (CF₂) group and the difluoromethyl (CF₂H) group have garnered significant attention for their ability to fine-tune the properties of drug candidates.[4][5] This guide will dissect the strategic value of these difluoro groups, providing a framework for their effective implementation in drug design.

The Physicochemical Impact of Difluorination: A Double-Edged Sword

The introduction of a difluoro group can dramatically alter a molecule's physicochemical profile. Understanding these changes is crucial for predicting the impact on a drug's pharmacokinetic and pharmacodynamic behavior.

Lipophilicity (LogP/LogD): A Context-Dependent Modulation

A common misconception is that fluorination invariably increases lipophilicity. While the replacement of a methylene (CH₂) group with a difluoromethylene (CF₂) group often leads to an increase in LogP, this effect is highly context-dependent.[6][7] The overall impact on lipophilicity is a complex interplay of factors including the molecular environment and the presence of adjacent functional groups.[8][9]

For instance, in a series of functionalized cycloalkanes, gem-difluorination generally increased lipophilicity compared to their non-fluorinated counterparts.[7] However, in molecules with nearby polar groups, a decrease in lipophilicity has been observed.[6] The difluoromethyl group (CF₂H) is generally less lipophilic than the more commonly used trifluoromethyl (CF₃) group, offering a more nuanced tool for lipophilicity modulation.[10]

Table 1: Comparative Effects of Functional Group Replacement on Lipophilicity (LogP)

| Bioisosteric Replacement | General Trend with CF₂/CF₂H Introduction | Supporting Experimental Data (Example) |

| CH₂ → CF₂ | Often increases, but can be context-dependent.[6][7] | In functionalized cycloalkanes, gem-difluorination generally led to an increase in lipophilicity.[1] |

| C=O → CF₂ | Variable, depends on the overall molecular structure.[6] | The replacement can either increase or decrease lipophilicity depending on the surrounding chemical environment. |

| O → CF₂ | Generally increases lipophilicity. | The difluoroethyl group, a bioisostere of the methoxy group, typically increases lipophilicity.[11][12] |

| CH₃ → CF₂H | Smaller increase in lipophilicity compared to CF₃.[13] | This substitution provides a more subtle way to increase lipophilicity while introducing other beneficial properties.[10] |

Acidity and Basicity (pKa): The Inductive Effect in Action

The strong electron-withdrawing nature of the two fluorine atoms in a CF₂ group significantly influences the acidity and basicity of nearby functional groups through an inductive effect.[7][9] This modulation of pKa can have profound implications for a drug's absorption, distribution, and target engagement.

-

Increased Acidity: When placed near a carboxylic acid, the CF₂ group will lower its pKa, making it a stronger acid.[7]

-

Decreased Basicity: Conversely, the basicity of amines is reduced by the presence of a nearby CF₂ group, lowering the pKa of the corresponding protonated amine.[7][9] This can be advantageous for improving membrane permeability by reducing the proportion of the charged species at physiological pH.[3]

Hydrogen Bonding Capability: A Unique Feature of the CF₂H Group

A key distinction of the difluoromethyl (CF₂H) group is its ability to act as a hydrogen bond donor.[8][14] The acidic proton on the difluoromethyl group can form weak hydrogen bonds, allowing it to act as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups.[5][13][14] This unique characteristic can enhance binding affinity to a biological target.[5] The gem-difluoromethylene (CF₂) group, lacking a proton, can act as a weak hydrogen bond acceptor through its fluorine atoms.[6]

Enhancing Drug-Like Properties: Metabolic Stability and Conformational Control

Beyond modulating physicochemical properties, difluoro groups are instrumental in addressing two critical aspects of drug development: metabolic stability and conformational control.

Blocking Metabolic Hotspots

The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic oxidation by cytochrome P450 enzymes.[1][15] Strategically placing a CF₂ group at a known metabolic "soft spot" can block oxidative metabolism, thereby increasing the drug's half-life and oral bioavailability.[3][15][16] For example, difluorination of the methylenedioxy moiety in camptothecin analogs conferred metabolic stability, enabling oral administration.[15]

Conformational Control: The Gauche Effect and Beyond

The introduction of fluorine atoms can significantly influence the conformational preferences of a molecule.[17][18] This is often attributed to the "gauche effect," where the polar C-F bond prefers a gauche orientation relative to other polar bonds, which can stabilize specific bioactive conformations.[19] In macrocyclic structures, for instance, the incorporation of a difluoroalkoxyphenyl moiety was shown to induce a cis-amide conformation in equilibrium with the major trans-amide form, demonstrating the potential of difluorination to alter the conformational landscape.[17][18] This conformational control can lead to enhanced binding affinity and selectivity for the target protein.[19][20]

The Difluoro Group as a Bioisostere: Mimicking for Success

Bioisosteric replacement is a powerful strategy in drug design, where a functional group is replaced by another with similar steric and electronic properties to improve a molecule's characteristics.[21] The difluoro group is a versatile bioisostere for several common functionalities.

CF₂ as a Carbonyl or Ether Mimic

The gem-difluoromethylene group is frequently employed as a bioisostere for a carbonyl group (C=O) or an ether oxygen (-O-).[6][11] This substitution can improve metabolic stability and modulate electronic properties while maintaining a similar steric profile. The replacement of a metabolically labile ether linkage with a more robust difluoromethylene group is a common tactic to enhance a drug candidate's pharmacokinetic profile.[11][12]

CF₂H as a Hydroxyl or Thiol Bioisostere

As mentioned earlier, the hydrogen bond donating ability of the difluoromethyl group makes it an excellent bioisostere for hydroxyl and thiol groups.[5][14] This replacement can improve metabolic stability by blocking oxidation at these common metabolic sites, while preserving the crucial hydrogen bonding interactions required for target binding.[5]

Synthetic Methodologies for Introducing Difluoro Groups

The increasing importance of difluoro groups in medicinal chemistry has driven the development of numerous synthetic methods for their introduction into organic molecules. These methods can be broadly categorized into electrophilic, nucleophilic, and radical-based transformations.[14]

Late-Stage Functionalization: A Paradigm Shift

Traditionally, the incorporation of fluorinated motifs required lengthy de novo synthesis.[21] However, the advent of late-stage functionalization strategies has revolutionized this process, allowing for the direct conversion of common functional groups into their difluorinated analogs at a late stage of the synthesis.[21] This approach significantly accelerates the drug discovery process by enabling the rapid generation of a diverse range of analogs for structure-activity relationship (SAR) studies.[21]

One notable example is the direct conversion of aliphatic alcohols to their corresponding difluoromethylated analogs through the merger of benzoxazolium-mediated deoxygenation and copper-mediated C(sp³)–CF₂H bond formation.[21]

Experimental Protocol: Deoxyfluorination of Aldehydes

A common method for introducing a difluoromethyl group is the deoxyfluorination of an aldehyde.

Step-by-Step Methodology:

-

Dissolution: Dissolve the aldehyde substrate in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the reaction mixture to the appropriate temperature (e.g., 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath.

-

Reagent Addition: Slowly add a deoxyfluorinating agent, such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), to the stirred solution.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or water.

-

Extraction: Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing the Impact: Logical Relationships and Workflows

Diagrams can effectively illustrate the strategic considerations and experimental workflows in medicinal chemistry.

Caption: Strategic application of a difluoromethyl group as a bioisostere.

Caption: Workflow for deoxyfluorination of an aldehyde.

Conclusion and Future Perspectives

The difluoro group has firmly established itself as a valuable component of the medicinal chemist's toolkit. Its ability to modulate a wide range of molecular properties in a predictable, yet nuanced, manner provides a powerful strategy for overcoming common challenges in drug discovery, such as poor metabolic stability and suboptimal binding affinity. The continued development of novel and efficient synthetic methodologies, particularly in the area of late-stage functionalization, will undoubtedly expand the applications of difluoro groups in the design of innovative and effective therapeutics. As our understanding of the subtle interplay between fluorine substitution and biological activity deepens, the rational incorporation of difluoro groups will continue to be a key driver of success in the pharmaceutical industry.

References

- Vertex AI Search. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.

- BenchChem. (2025). The gem-Difluoromethylene Group: A Guide to Bioisosteric Replacement in Drug Discovery.

- Zafrani, Y., & Amir, D. (n.d.). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. National Center for Biotechnology Information.

- Cogswell, T. J., Lewis, R. J., Sköld, C., Nordqvist, A., Ahlqvist, M., & Knerr, L. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science, 15(1), 19770-19776.

- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- Macmillan Group, Princeton University. (2024, February 16). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation.

- Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331.

- Baran, P. S., et al. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres.

- Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331.

- Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes.

- Li, J., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules, 27(24), 8873.

- Cogswell, T. J., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science, 15(1), 19770-19776.

- Guengerich, F. P. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(3), 701-703.

- Goldman, S. R., & Schindler, C. S. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.

- Baran, P. S., et al. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres.

- AiFChem. (2025, September 3). Impact of Fluorine Substitution on Drug Properties.

- Alfa Chemistry. (n.d.). Difluoromethyl.

- Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry.

- Dong, G., & Tsui, G. C. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Basic and Clinical Physiology and Pharmacology, 34(3), 269-291.

- Xing, L., et al. (2015). Fluorine in Drug Design: A Case Study with Fluoroanisoles. ChemMedChem, 10(7), 1226-1230.

- Synthesis and Applications of Selected Fluorine-Containing Fluorophores. (2021).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. sioc.cas.cn [sioc.cas.cn]

- 12. Direct Synthesis of Fluorinated Heteroarylether Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemrxiv.org [chemrxiv.org]

- 17. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The effect of gem -difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05424E [pubs.rsc.org]

- 19. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 20. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. macmillan.princeton.edu [macmillan.princeton.edu]

A Technical Guide to the Spectroscopic Profile of 2-(2,6-Difluoro-4-nitrophenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,6-Difluoro-4-nitrophenyl)acetic acid is a substituted phenylacetic acid derivative. The presence of a nitro group, two fluorine atoms, and a carboxylic acid moiety on a benzene ring suggests its potential utility as a building block in medicinal chemistry and materials science. A thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and the elucidation of its role in chemical reactions. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of experimental data in public databases, this guide will leverage predictive models and data from analogous structures to provide a robust analytical framework.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of this compound is presented below, highlighting the key functional groups that will give rise to characteristic spectroscopic signals.

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information.

¹H NMR Spectroscopy

Experimental Protocol:

A standard ¹H NMR spectrum would be acquired on a 400 MHz or higher field spectrometer. A deuterated solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) would be used to dissolve the sample. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH |

| ~8.0-8.2 | Triplet | 2H | Aromatic H |

| ~3.8 | Singlet | 2H | -CH₂- |

Interpretation and Rationale:

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet far downfield. Its chemical shift can be highly dependent on the solvent and concentration.

-